![molecular formula C8H11F3O3 B2668592 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one CAS No. 40657-29-2](/img/structure/B2668592.png)
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one, also known as DEFE, is a fluorinated enone compound . It has a molecular weight of 212.17 and its IUPAC name is 4,4-diethoxy-1,1,1-trifluoro-3-buten-2-one .
Molecular Structure Analysis
The molecular formula of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is C8H11F3O3 . The exact mass is 212.06600 .Scientific Research Applications
Synthesis of Isoxazoles and Pyrazoles
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one: serves as a valuable precursor for the preparation of isoxazole and pyrazole derivatives. Researchers have explored its reactivity with hydroxylamine hydrochloride, leading to the formation of isoxazole compounds . These heterocyclic structures find applications in medicinal chemistry, agrochemicals, and materials science.
Peptide Synthesis
The compound reacts with amino groups, yielding N-protected amino acids. This property is particularly useful in peptide synthesis, where controlled protection and deprotection steps are crucial for constructing complex peptide sequences .
Antifungal and Antimicrobial Agents
While not directly an application of the compound itself, its derivatives play a role in the development of antifungal and antimicrobial agents. Triazole derivatives, including those derived from 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one , exhibit promising biological activities . For instance, fluconazole and itraconazole, both containing triazole moieties, are widely used antifungal drugs.
Regiospecific Preparation of Azoles
The compound and its trichloroacetylacetate derivatives have been employed in regiospecific preparation methods for azoles. These reactions allow for the selective formation of specific positions within the azole ring system, enhancing synthetic efficiency .
α,β-Unsaturated Oximes and Isoxazole Derivatives
Researchers have developed improved methods for preparing α,β-unsaturated oximes and isoxazole derivatives using this compound. These derivatives find applications in diverse areas, including pharmaceuticals, agrochemicals, and materials science .
Safety and Hazards
The safety information available indicates that 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one has the GHS07 pictogram and the signal word is "Warning" . The hazard statements are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYGCDCWBPJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.